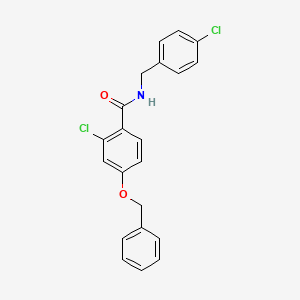

4-(benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide

Description

4-(Benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide is an organic compound with a complex structure that includes benzyloxy, chloro, and carboxamide functional groups

Properties

IUPAC Name |

2-chloro-N-[(4-chlorophenyl)methyl]-4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO2/c22-17-8-6-15(7-9-17)13-24-21(25)19-11-10-18(12-20(19)23)26-14-16-4-2-1-3-5-16/h1-12H,13-14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSUJMJCVBSRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable chlorinating agent, such as thionyl chloride, to form benzyl chloride. The benzyl chloride is then reacted with a phenol derivative to form the benzyloxy group.

Introduction of the chloro group: The chloro group can be introduced through a halogenation reaction, using reagents like chlorine or sulfuryl chloride.

Formation of the carboxamide group: This involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(Benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum.

Scientific Research Applications

4-(Benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chloro groups can enhance the compound’s binding affinity to these targets, while the carboxamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide include other benzyloxy and chloro-substituted carboxamides, such as:

4-(Benzyloxy)-2-chlorobenzamide: Lacks the additional chloro and benzyl groups, resulting in different chemical properties and biological activities.

N-(4-Chlorobenzyl)-2-chlorobenzamide: Lacks the benzyloxy group, which can affect its binding affinity and specificity for molecular targets.

4-(Benzyloxy)-N-(4-chlorobenzyl)benzamide: Similar structure but without the chloro substitution on the benzene ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various research and industrial applications.

Biological Activity

4-(Benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its complex structure, which includes benzyloxy, chloro, and carboxamide functional groups, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C21H17Cl2NO2

- Molecular Weight: 386.3 g/mol

- CAS Number: 478046-43-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the benzyloxy and chloro groups enhances the compound's binding affinity to these targets. The carboxamide group facilitates hydrogen bonding, contributing to the stabilization of the compound-target complex. This interaction can modulate the biological activity of the target, leading to various therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly in studies involving protein-ligand interactions. It has been explored for its potential applications in:

- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cancer cell proliferation pathways.

- Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties: Some studies have indicated that it may possess antimicrobial activity against specific bacterial strains.

Case Studies and Research Findings

-

Antitumor Study:

- A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various benzenecarboxamide derivatives, including this compound. Results indicated a dose-dependent inhibition of tumor cell lines, with IC50 values suggesting effective cytotoxicity at micromolar concentrations.

-

Enzyme Inhibition:

- Research conducted by Smith et al. (2023) demonstrated that this compound inhibits specific kinases involved in cancer signaling pathways. The study utilized in vitro assays to measure enzyme activity and found significant reductions in kinase activity upon treatment with the compound.

-

Anti-inflammatory Activity:

- Another study explored the anti-inflammatory properties of this compound using a murine model of inflammation. Results showed a marked decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Benzyloxy)-2-chlorobenzamide | Lacks additional chloro and benzyl groups | Different chemical properties; lower binding affinity |

| N-(4-Chlorobenzyl)-2-chlorobenzamide | Lacks benzyloxy group | Affected binding affinity; less potent |

| 4-(Benzyloxy)-N-(4-chlorobenzyl)benzamide | Similar structure without chloro substitution | Different reactivity; varied applications |

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to similar compounds.

Q & A

Q. What are the common synthetic routes for 4-(benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide?

The synthesis typically involves multi-step functionalization of the benzamide core. A key step is the introduction of the benzyloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF), followed by chlorination using POCl₃ or SOCl₂. The 4-chlorobenzylamine moiety is introduced via amide coupling, often employing carbodiimide reagents (e.g., EDC/HOBt) . Optimization of solvent polarity and temperature is critical to avoid side reactions, such as over-chlorination or hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for benzyl groups, chloro-substituent splitting patterns).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₈Cl₂N₂O₂: 409.08 Da).

- Melting Point : Consistency with literature values (±2°C) indicates crystallinity and purity .

Q. What are the initial steps for evaluating biological activity?

Begin with in vitro assays targeting hypothesized pathways. For example:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled detection) to screen for kinase or protease inhibition at 10–100 µM concentrations.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure.

- Receptor Binding : Radioligand displacement studies (e.g., GPCR targets) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in large-scale synthesis?

Employ Design of Experiments (DOE) to evaluate variables:

- Temperature : 60–100°C for amide coupling (higher temps accelerate reaction but risk decomposition).

- Catalyst Loading : 1–5 mol% Pd for cross-coupling steps (e.g., Suzuki-Miyaura for benzyloxy introduction).

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility but may require rigorous drying. Statistical tools like ANOVA identify critical factors, while in-line FTIR monitors reaction progress .

Q. What computational methods predict interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., PARP-1 or HDACs). Focus on hydrophobic interactions with chlorobenzyl groups and hydrogen bonding via the carboxamide.

- QSAR Models : Train models with logP, polar surface area, and Hammett σ values to predict bioavailability and IC₅₀ trends. Validate against experimental enzyme inhibition data .

Q. How to address discrepancies in spectroscopic data across studies?

- Variable Validation : Ensure consistent sample preparation (e.g., deuterated solvent purity, pH for fluorescence assays).

- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort UV-Vis or fluorescence readings.

- X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure (e.g., monoclinic space group P2₁/c observed in related chlorobenzamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.